molecular formula C17H17ClN6O2 B2595515 5-methyl-1-[2-(pyrazin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride CAS No. 1311317-76-6

5-methyl-1-[2-(pyrazin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

Cat. No. B2595515
CAS RN: 1311317-76-6
M. Wt: 372.81
InChI Key: PNRHECOPBSOAJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual ring systems followed by their coupling. For instance, the pyrazine ring could be synthesized from 2-hydrazinopyrazine . The tetrahydroisoquinoline ring could be synthesized from prolines as cyclic amines . The 1,2,3-triazole ring could be formed via a click reaction. Finally, the carboxylic acid group could be introduced via a suitable functional group transformation.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a pharmaceutical, it could interact with biological targets such as enzymes or receptors. The pyrazine ring, for example, is found in many drugs and is known to interact with various biological targets .

properties

IUPAC Name

5-methyl-1-(2-pyrazin-2-yl-3,4-dihydro-1H-isoquinolin-5-yl)triazole-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2.ClH/c1-11-16(17(24)25)20-21-23(11)14-4-2-3-12-10-22(8-5-13(12)14)15-9-18-6-7-19-15;/h2-4,6-7,9H,5,8,10H2,1H3,(H,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRHECOPBSOAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC3=C2CCN(C3)C4=NC=CN=C4)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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